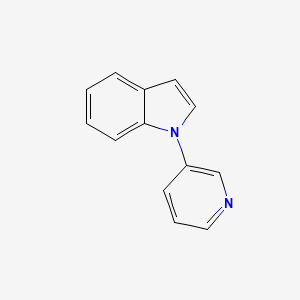

1-(pyridin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-pyridin-3-ylindole |

InChI |

InChI=1S/C13H10N2/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12/h1-10H |

InChI Key |

NFLKJMSYUXZFDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

1-(pyridin-3-yl)-1H-indole chemical structure and properties

An In-depth Technical Guide to 1-(pyridin-3-yl)-1H-indole: Structure, Synthesis, and Therapeutic Potential

Introduction

The fusion of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles. 1-(pyridin-3-yl)-1H-indole is a prime exemplar of this design philosophy, covalently linking an electron-rich indole nucleus to the nitrogen of an electron-deficient pyridine ring. This N-arylindole structure is not merely an academic curiosity; it represents a "privileged scaffold" that has garnered significant attention from researchers in drug discovery.[1] The indole moiety is a ubiquitous feature in nature, forming the core of the amino acid tryptophan and the neurotransmitter serotonin, while the pyridine ring is a fundamental component of many pharmaceuticals.[2][3] Their combination in 1-(pyridin-3-yl)-1H-indole creates a unique electronic and steric environment, making it and its derivatives potent modulators of various biological targets.

This guide provides a comprehensive technical overview of 1-(pyridin-3-yl)-1H-indole, intended for researchers, chemists, and drug development professionals. We will dissect its chemical structure and properties, provide detailed, field-proven protocols for its synthesis and characterization, and explore the burgeoning landscape of its therapeutic applications, grounding all claims in authoritative scientific literature.

Chemical Structure and Physicochemical Properties

The foundational identity of 1-(pyridin-3-yl)-1H-indole lies in its bicyclic aromatic structure. It consists of a benzene ring fused to a five-membered pyrrole ring, forming the indole core. The defining feature is the C-N bond between the C3 position of the pyridine ring and the N1 position of the indole ring.

Caption: Chemical structure of 1-(pyridin-3-yl)-1H-indole.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 25700-23-6 | [4] |

| Molecular Formula | C₁₃H₁₀N₂ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Appearance | Typically a solid at room temperature | General Knowledge |

| XLogP3 | 2.9 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

The electronic character of the molecule is dichotomous: the indole ring is prone to electrophilic substitution (primarily at the C3 position if unsubstituted), while the pyridine ring is generally resistant to electrophilic attack and susceptible to nucleophilic substitution.[2][6] The nitrogen atom on the pyridine ring imparts basicity to the molecule, allowing for salt formation, which can be crucial for tuning solubility and pharmacokinetic properties in drug development.

Synthesis and Characterization

The synthesis of N-arylindoles, including 1-(pyridin-3-yl)-1H-indole, is a well-established field, dominated by transition-metal-catalyzed cross-coupling reactions. These methods have largely superseded harsher, classical techniques due to their superior efficiency, functional group tolerance, and milder reaction conditions.[7]

Key Synthetic Strategies

The primary challenge in synthesizing 1-(pyridin-3-yl)-1H-indole is the formation of the N-aryl bond. The most authoritative and widely employed methods include:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for N-arylation.[1] It typically involves the reaction of an indole (or its corresponding salt) with an aryl halide (e.g., 3-bromopyridine or 3-iodopyridine). The choice of palladium precursor and, critically, the phosphine ligand is paramount to achieving high yields. Sterically hindered and electron-rich ligands have been developed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Ullmann Condensation: A classical and cost-effective approach, the Ullmann reaction uses a copper catalyst to couple an aryl halide with an N-H containing compound.[8][9][10] Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper.[9] However, modern protocols have been developed that use ligands, such as diamines, which allow the reaction to proceed under much milder conditions with catalytic amounts of copper, making it a highly viable synthetic route.[8][9]

-

Chan-Lam Coupling: This is another copper-catalyzed C-N cross-coupling reaction that often utilizes arylboronic acids as the arylating agent instead of aryl halides.[1][7]

Caption: General workflow for the synthesis of 1-(pyridin-3-yl)-1H-indole.

Experimental Protocol: Copper-Catalyzed N-Arylation (Modified Ullmann Condensation)

This protocol is a representative example based on established methodologies for the copper-catalyzed N-arylation of indoles.[8][9]

-

Rationale: This method is chosen for its operational simplicity and the lower cost of copper compared to palladium. The use of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), is critical as it accelerates the reaction and allows for lower temperatures compared to traditional Ullmann conditions.[9] Potassium carbonate is a suitable and cost-effective base to deprotonate the indole, forming the nucleophilic indole anion.

-

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), indole (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Atmosphere Inerting: Seal the vessel with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the copper(I) catalyst.

-

Reagent Addition: Under the inert atmosphere, add 3-bromopyridine (1.1 mmol, 1.1 equiv), toluene or dioxane (2 mL), and N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-(pyridin-3-yl)-1H-indole.

-

Structural Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. One would expect to see characteristic signals for the indole protons, including the distinct singlet or doublet for the H2 proton. The pyridine ring will show a unique set of signals, often with one proton shifted significantly downfield (the H2' proton adjacent to the nitrogen).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 13 unique carbon signals corresponding to the aromatic framework. Spectroscopic databases and prediction tools can provide expected chemical shifts for comparison.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography (GC) mass spectrometry will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (195.08 g/mol ), confirming its molecular weight.[12]

Biological Activity and Therapeutic Potential

The 1-(pyridin-3-yl)-1H-indole scaffold is a recurring motif in compounds designed to interact with a wide array of biological targets, particularly in the fields of oncology and neuroscience. Its structural rigidity and specific electronic properties allow for precise interactions within the binding pockets of enzymes and receptors.

Key Therapeutic Areas of Investigation:

-

Oncology - Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Derivatives of the pyridinyl-indole scaffold have been identified as potent inhibitors of several key kinases. For example, they form the basis for inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target in various malignancies, and KDR (VEGFR-2), a critical mediator of angiogenesis.[13][14]

-

Anticancer - Methuosis Induction: Certain 5-amino-1H-indole derivatives bearing a pyridin-3-yl-pyrimidine moiety have been shown to induce a non-apoptotic form of cell death called methuosis.[15] This unique mechanism, characterized by cytoplasmic vacuolization derived from macropinosomes, offers a novel strategy for combating cancer cells that are resistant to traditional apoptosis-inducing agents.[15]

-

Prostate Cancer - CYP17A1 Inhibition: The enzyme CYP17A1 is a critical target in the treatment of castration-resistant prostate cancer as it is involved in androgen biosynthesis. Pyridine-indole hybrids have been designed and synthesized as potent inhibitors of CYP17A1, demonstrating their potential to disrupt the hormonal signaling that drives this disease.[16]

-

Neuroscience - NMDA Receptor Ligands: The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and function in the central nervous system. Substituted 1H-indoles have been investigated as ligands for the GluN2B subunit of the NMDA receptor, suggesting a potential role in modulating neurological pathways.[17]

Caption: Therapeutic targets associated with the pyridinyl-indole scaffold.

Conclusion

1-(pyridin-3-yl)-1H-indole is a structurally elegant and synthetically accessible molecule with profound implications for medicinal chemistry and drug discovery. Its synthesis is readily achieved through robust and well-documented transition-metal-catalyzed methods like the Buchwald-Hartwig amination and modern Ullmann condensations. The convergence of the electron-rich indole system and the electron-deficient pyridine ring creates a pharmacologically "privileged" scaffold that has proven to be a fertile starting point for the development of potent and selective modulators of critical biological targets. From kinase inhibition in oncology to receptor modulation in neuroscience, the therapeutic potential of this core structure continues to be explored and validated. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of 1-(pyridin-3-yl)-1H-indole in the pursuit of novel therapeutics.

References

-

D. Ma, et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

-

J. Wang, et al. (2023). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Angewandte Chemie. [Link]

-

K. H. Shaughnessy, et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

-

Y. Wang, et al. (2025). Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. Journal of Medicinal Chemistry. [Link]

-

S. L. Buchwald, et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

-

S. Antony, et al. (2022). Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]

-

T. T. T. Nguyen, et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

A. J. P. White, et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

-

Y. Liu, et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

M. E. Fraley, et al. (2003). Discovery and evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

National Center for Biotechnology Information. 1-(pyridin-2-yl)-1H-indole. PubChem Compound Database. [Link]

-

C. S. Misra, et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Biochimie. [Link]

-

Supporting Information. RSC.org. [Link]

-

Supporting Information. RSC.org. [Link]

-

M. A. Ali, et al. (2020). Synthesis and biological activities of some indole analogues containing pyridine, pyridopyrimidine and pyranonapthyridine systems. ResearchGate. [Link]

-

A. M. Mahmoud, et al. (2025). Pyridine indole hybrids as novel potent CYP17A1 inhibitors. ResearchGate. [Link]

-

S. Sharma, et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

-

Wikipedia. (2023). Indole. Wikipedia. [Link]

-

A. Maciejko, et al. (2011). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

SpectraBase. 1H-Indole-3-carboxaldehyde, 1-(2-pyridinyl)-. SpectraBase. [Link]

-

SpectraBase. 1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-. SpectraBase. [Link]

-

I. S. Vasilev, et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. organic-chemistry.org. [Link]

- Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

-

S. A. G. Al-Hamdani, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. IntechOpen. [Link]

-

P. Singh, et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances. [Link]

-

S. Abid, et al. (2021). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. MDPI. [Link]-3049/26/20/6105)

Sources

- 1. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. 25700-23-6|1-(Pyridin-3-yl)-1H-indole|BLD Pharm [bldpharm.com]

- 5. 1-(pyridin-2-yl)-1H-indole | C13H10N2 | CID 10921410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(pyridin-3-yl)-1H-indole synthesis pathways and mechanisms

Executive Summary

The synthesis of 1-(pyridin-3-yl)-1H-indole represents a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators where the indole-pyridine biaryl scaffold serves as a privileged bioisostere.

This guide details the three primary synthetic pathways to achieve regioselective N-arylation (C-N bond formation) between an indole nucleophile and a pyridine electrophile. Unlike standard carbocyclic arylation, this transformation is complicated by two factors:

-

Electronic Deactivation: The 3-position of pyridine is electron-deficient but lacks the resonance activation of the 2- and 4-positions, making nucleophilic aromatic substitution (

) unviable without strong electron-withdrawing groups. -

Catalyst Poisoning: The pyridine nitrogen can coordinate to transition metal catalysts (Pd or Cu), arresting the catalytic cycle.

This document provides validated protocols for Copper-Catalyzed (Ullmann-Goldberg) , Palladium-Catalyzed (Buchwald-Hartwig) , and Oxidative Coupling (Chan-Lam) pathways, prioritizing regioselectivity for the N1 position over the C3 position.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule requires the formation of a C(

Figure 1: Retrosynthetic disconnection of the target scaffold.

Critical Design Factors

| Factor | Challenge | Solution |

| Regioselectivity | Indole C3 is naturally nucleophilic (enamine-like). | Use bases ( |

| Substrate Reactivity | 3-Halopyridines are resistant to oxidative addition. | Iodides are preferred for Cu-catalysis; Bromides require specialized ligands (e.g., diamines for Cu, bulky phosphines for Pd). |

| Catalyst Deactivation | Pyridine N binds metal centers. | Pd: Use bulky ligands (BrettPhos) to sterically preclude N-binding. Cu: Use bidentate ligands (DMEDA) to stabilize the active species. |

Part 2: Pathway A — Copper-Catalyzed Coupling (Ullmann-Type)

The "Modified Ullmann" or Goldberg reaction is the industrial workhorse for this transformation due to the low cost of copper. Modern protocols utilize diamine ligands to lower reaction temperatures from >200°C to 80–110°C.

Mechanism: Cu(I)/Cu(III) Cycle

The reaction proceeds via a nucleophilic displacement mechanism facilitated by a ligand-stabilized copper species.

Figure 2: Proposed catalytic cycle for ligand-assisted Ullmann coupling.

Validated Protocol (High-Yield)

Reagents:

-

Substrates: Indole (1.0 equiv), 3-Bromopyridine (1.2 equiv).

-

Catalyst: CuI (5–10 mol%).

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-Phenanthroline (10–20 mol%).

-

Base:

(2.0 equiv) or -

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol), Indole (117 mg, 1.0 mmol), and

(425 mg, 2.0 mmol) to a screw-cap reaction vial. -

Solvent: Add anhydrous Toluene (2.0 mL).

-

Liquids: Add 3-Bromopyridine (190 mg, 1.2 mmol) and DMEDA (28 mg, 0.2 mmol) via syringe.

-

Reaction: Seal the vial and heat to 110°C for 24 hours. The mixture should turn a blue/green slurry.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Why this works: DMEDA acts as a bidentate ligand, preventing the formation of unreactive copper aggregates and stabilizing the Cu(III) intermediate, allowing the reaction to proceed with the less reactive 3-bromopyridine.

Part 3: Pathway B — Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1]

For substrates containing sensitive functional groups or when higher yields are required, Palladium catalysis is the "precision tool." The key is using Bulky Biaryl Phosphine Ligands (e.g., XPhos, BrettPhos).

Mechanism: Pd(0)/Pd(II) Cycle

The bulky ligand is crucial to facilitate the difficult reductive elimination step and prevent the pyridine nitrogen from binding to the Pd center.

Figure 3: Buchwald-Hartwig catalytic cycle emphasizing the role of bulky ligands.

Validated Protocol (High-Selectivity)

Reagents:

-

Catalyst:

(1–2 mol%) or Pre-catalysts (e.g., XPhos Pd G3). -

Ligand: XPhos or BrettPhos (2–4 mol%).

-

Base:

(1.4 equiv). -

Solvent: Toluene or

-Amyl Alcohol.

Step-by-Step Methodology:

-

Charge: Add

(9 mg, 0.01 mmol), XPhos (10 mg, 0.02 mmol), Indole (1.0 mmol), and -

Inert Atmosphere: Evacuate and backfill with

(3 cycles). -

Solvent/Substrate: Add Toluene (2 mL) and 3-Bromopyridine (1.2 mmol).

-

Reaction: Heat to 90°C for 4–12 hours.

-

Validation: Monitor by TLC. The disappearance of the N-H stretch in IR or the shift of the C2-H proton in NMR confirms N-arylation.

Why this works:

Part 4: Pathway C — Chan-Lam Oxidative Coupling

This pathway is ideal for late-stage functionalization where mild conditions (room temperature, air) are required. It uses boronic acids instead of halides.

Protocol Summary:

-

Reagents: Indole + Pyridine-3-boronic acid.

-

Catalyst:

(10–50 mol%). -

Oxidant: Atmospheric Oxygen (

) or TEMPO. -

Base: Pyridine (2 equiv) or

. -

Solvent: DCM or Methanol.

-

Conditions: Stir open to air at RT for 24–48h.

Pros/Cons: Very mild, but often requires stoichiometric Copper and gives variable yields with electron-deficient boronic acids like pyridine-3-boronic acid.

Part 5: Comparative Analysis & Data

| Feature | Pathway A: Ullmann (Cu) | Pathway B: Buchwald (Pd) | Pathway C: Chan-Lam |

| Primary Utility | Scale-up, Cost-efficiency | Difficult substrates, High Yield | Mild conditions, Late-stage |

| Key Reagent | 3-Iodo/Bromopyridine | 3-Bromopyridine | Pyridine-3-boronic acid |

| Catalyst Cost | Low ($) | High ( | Low ($) |

| Temperature | High (110°C) | Moderate (80–100°C) | Low (25°C) |

| Air Sensitivity | Inert gas required | Inert gas critical | Air required |

| Typical Yield | 70–85% | 85–95% | 50–70% |

References

-

Ullmann-Type Coupling (Cu-Diamine)

-

Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.[1]

-

-

Buchwald-Hartwig (Pd-Bulky Phosphine)

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Chan-Lam Coupling (Oxidative)

- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters.

-

Mechanistic Insight (Indole N-Arylation)

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

Biological Activity of Novel Pyridinyl-Indole Compounds

Executive Summary

The pyridinyl-indole scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through specific substituent modifications. This guide analyzes the biological activity of novel pyridinyl-indole derivatives, focusing on their dual-potential as ATP-competitive kinase inhibitors (specifically p38 MAPK and EGFR) and tubulin polymerization inhibitors .

By leveraging the bioisosteric relationship between the pyridine nitrogen and the hinge region of kinase domains, alongside the indole core's ability to mimic the colchicine pharmacophore, researchers can tune these compounds for high-potency oncology and anti-inflammatory applications.

Part 1: Structural Rationale & Pharmacophore Design

The efficacy of pyridinyl-indole derivatives stems from their ability to exploit two distinct binding modes depending on the substitution pattern (e.g., 2-pyridyl vs. 3-pyridyl attachment).

The Kinase Hinge Binder (Mode A)

In this configuration, the pyridine nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA).

-

Mechanism: The pyridine ring orients into the ATP-binding pocket of kinases (e.g., p38 MAPK, EGFR).

-

Interaction: The nitrogen accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met109 in p38 MAPK).

-

Indole Role: The indole moiety provides hydrophobic bulk, occupying the specificity pocket (gatekeeper region) and stabilizing the complex via

stacking.

The Tubulin Destabilizer (Mode B)

When substituted with bulky, electron-rich groups (e.g., 3,4,5-trimethoxyphenyl), the scaffold mimics Combretastatin A-4.

-

Mechanism: Binds to the colchicine-binding site at the interface of

- and -

Effect: Sterically hinders the curvature of tubulin dimers necessary for microtubule polymerization, leading to G2/M phase arrest and mitotic catastrophe.

Part 2: Primary Therapeutic Targets & Mechanisms

Case Study A: p38 MAPK Inhibition (Anti-Inflammatory/Oncology)

The pyridinyl-indole core serves as a rigid analog to the classic pyridinyl-imidazole inhibitors (e.g., SB203580).

-

Biological Outcome: Inhibition of p38 MAPK blocks the phosphorylation of downstream transcription factors (ATF2, CHOP), reducing pro-inflammatory cytokine production (TNF-

, IL-6). -

Key SAR Finding: Substitution at the indole C3 position with a hydrogen bond donor (e.g., urea or amide) often increases selectivity by interacting with the DFG-motif (Asp-Phe-Gly) activation loop.

Case Study B: Tubulin Polymerization Inhibition (Oncology)

Novel 9-aryl-5H-pyrido[4,3-b]indoles have shown nanomolar potency against multidrug-resistant cell lines (e.g., HeLa, MCF-7).

-

Biological Outcome: Disruption of the microtubule network prevents spindle formation during metaphase.[1]

-

Key SAR Finding: A trimethoxy-phenyl ring attached to the pyridine or indole nitrogen is critical. This mimics the A-ring of colchicine. Removal of these methoxy groups results in a >100-fold loss of potency.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling consequences of these two binding modes.

Figure 1: Divergent mechanisms of action. Mode A targets kinase signaling; Mode B disrupts cytoskeletal dynamics.

Part 3: Experimental Protocols & Validation

To ensure data integrity, the following protocols utilize self-validating controls.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of the compound against tubulin assembly.

-

Principle: Tubulin polymerization increases light scattering and fluorescence (using a DAPI-like reporter). Inhibition results in a flat fluorescence curve.

Protocol:

-

Preparation: Thaw >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Control Setup:

-

Positive Control: Paclitaxel (stabilizer, rapid fluorescence increase).

-

Negative Control: Colchicine or Vinblastine (inhibitor, flat line).

-

Vehicle: 0.1% DMSO.

-

-

Reaction: Mix 10 µM tubulin with test compound (concentrations: 0.1 – 50 µM) and 1 mM GTP on ice.

-

Measurement: Transfer to a 384-well plate pre-warmed to 37°C. Measure fluorescence (Ex 360nm / Em 420nm) every 30 seconds for 60 minutes.

-

Validation: The Vmax of the Vehicle control must be >5x the baseline noise for the assay to be valid.

Kinase Selectivity Profiling (ADP-Glo™)

Objective: Determine ATP-competitive inhibition constants (Ki).

-

Causality: Measuring residual ATP after the kinase reaction is indirect. ADP-Glo converts ADP (product) to light, providing a positive signal for enzyme activity.

Protocol:

-

Enzyme Mix: Incubate recombinant p38 MAPK (5 ng/well) with substrate (ATF2 peptide) and test compound in reaction buffer (25 mM Tris-HCl, 10 mM MgCl2).

-

ATP Start: Initiate with 10 µM ATP (approx. Km).[2][3][4] Incubate 60 min at RT.

-

Depletion: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Measure Luminescence.

-

Calculation:

.

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes representative biological data for pyridinyl-indole derivatives, highlighting the "molecular switch" between kinase and tubulin activity based on substitution.

Table 1: Representative SAR Data

| Compound ID | Structure Motif | R1 (Indole N) | R2 (Pyridine) | Target | IC50 (µM) | Mechanism Note |

| PI-01 | 3-(4-pyridyl)-indole | H | H | p38 MAPK | 0.45 | H-bond donor at N1 essential for potency. |

| PI-02 | 3-(4-pyridyl)-indole | Methyl | H | p38 MAPK | >10.0 | Loss of H-bond donor reduces kinase affinity. |

| PI-03 | 2-(3-pyridyl)-indole | 3,4,5-trimethoxyphenyl | H | Tubulin | 0.012 | Nanomolar potency; mimics Colchicine A-ring. |

| PI-04 | 2-(3-pyridyl)-indole | 4-methoxyphenyl | H | Tubulin | 1.80 | Loss of methoxy groups reduces steric fit. |

| PI-05 | 3-(4-pyridyl)-indole | H | 2-amino | EGFR | 0.22 | Amino group forms additional H-bond in hinge. |

Hit-to-Lead Optimization Workflow

This flowchart describes the logical progression from synthesis to lead selection, ensuring only compounds with favorable ADME profiles advance.

Figure 2: Iterative optimization workflow. "SI" denotes Selectivity Index (IC50 Normal / IC50 Cancer).

Part 5: Future Directions & Toxicity Considerations

While the pyridinyl-indole scaffold is potent, metabolic stability remains a challenge. The pyridine ring is susceptible to N-oxidation by CYP450 enzymes, potentially creating reactive metabolites. Future development should focus on:

-

Fluorination: Introducing fluorine to the pyridine ring to block metabolic hotspots.

-

Scaffold Hopping: Replacing the indole NH with bioisosteres (e.g., indazole) if kinase selectivity is poor.

References

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Source: National Institutes of Health (PubMed) [Link]

-

Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction. Source: National Institutes of Health (PMC) [Link]

-

Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry (via ResearchGate) [Link]

-

Synthesis of N-(2-Pyridyl)indoles via Pd(II)-Catalyzed Oxidative Coupling. Source: American Chemical Society (Org. Lett.) [Link][2]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (PMC) [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Trajectories of 1-(Pyridin-3-yl)-1H-Indole Scaffolds: A Comprehensive Technical Guide

Executive Summary

The 1-(pyridin-3-yl)-1H-indole structural motif has emerged as a highly privileged scaffold in modern medicinal chemistry. Its unique electronic distribution, hydrogen-bonding capabilities, and conformational rigidity allow it to interface with diverse biological targets. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its tunability—minor peripheral substitutions dictate whether the molecule acts as an orthosteric kinase inhibitor in oncology or an allosteric modulator in neuropharmacology. This whitepaper deconstructs the primary therapeutic targets of 1-(pyridin-3-yl)-1H-indole derivatives, detailing the mechanistic rationale, quantitative pharmacodynamics, and self-validating experimental workflows required for their evaluation.

Oncology: Selective Inhibition of ROR1 Kinase

Mechanistic Rationale

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is an oncofetal protein heavily upregulated in malignancies such as triple-negative breast cancer (TNBC) and leukemia[1]. It plays a critical role in tumor malignancy by mediating non-canonical Wnt5a signaling, which drives cell proliferation and survival[2]. While biologics targeting ROR1 have advanced to clinical trials, the development of selective small-molecule inhibitors has been historically challenging[1].

Early efforts identified LDR102, an indole-based derivative, as a potent ROR1 inhibitor[1]. However, LDR102 suffered from significant off-target liabilities, inhibiting kinases such as c-Kit, AblT315I, and PDGFRαV561D, which resulted in suboptimal pharmacokinetic (PK) profiles and potential systemic toxicity[1]. Through systematic structure-directing optimization, researchers evolved the scaffold into 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives[1]. This optimization culminated in Compound 24d (ROR1-IN-3), which achieves exceptional ROR1 inhibitory potency (IC50 = 17.6 nM) while successfully engineering out the off-target kinase liabilities[1][3].

Fig 1: ROR1 signaling cascade and targeted inhibition by 1-(pyridin-3-yl)-1H-indole derivatives.

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To evaluate the potency of ROR1 inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is preferred. Indole-containing heterocycles frequently exhibit intrinsic auto-fluorescence; TR-FRET introduces a temporal delay before signal acquisition, eliminating background fluorescence and ensuring data trustworthiness.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100. Causality: Triton X-100 is critical here; it prevents compound aggregation, which is a primary cause of promiscuous, false-positive kinase inhibition.

-

Enzyme/Substrate Mix: Dilute recombinant human ROR1 kinase domain and a biotinylated peptide substrate into the buffer.

-

Compound Titration: Dispense the 1-(pyridin-3-yl)-1H-indole derivatives in a 10-point, 3-fold serial dilution using an acoustic liquid handler to minimize volumetric errors.

-

Reaction Initiation: Add ATP at a concentration equivalent to its apparent Km for ROR1. Causality: Running the assay at the Km ensures the assay is highly sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes at room temperature.

-

Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Include a kinase-dead mutant well (0% activity) and a DMSO-only well (100% activity) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

Neuropharmacology: mGluR2 Positive Allosteric Modulation

Mechanistic Rationale

In the central nervous system, the metabotropic glutamate receptor subtype 2 (mGluR2) is heavily expressed in the cortex, hippocampus, and amygdala[4]. As a Class C GPCR, mGluR2 couples to Gi/o proteins to inhibit adenylyl cyclase, thereby suppressing presynaptic glutamate release[5]. Activating mGluR2 is a clinically validated approach for treating schizophrenia, anxiety, and drug addiction[4].

Orthosteric agonists targeting the highly conserved glutamate-binding "Venus flytrap" domain often lack subtype selectivity and induce rapid receptor desensitization[5]. To circumvent this, 1-(pyridin-3-yl)-1H-indole scaffolds have been integrated into 1,2,4-triazolo[4,3-a]pyridine derivatives to function as Positive Allosteric Modulators (PAMs)[6]. These PAMs bind to the less-conserved transmembrane domain, enhancing the receptor's responsiveness to endogenous glutamate without activating the receptor on their own[5].

Fig 2: Allosteric modulation of mGluR2 by indole-triazolopyridine derivatives.

Experimental Workflow: cAMP Accumulation Assay

To quantify the allosteric potentiation of mGluR2, a cell-based homogeneous time-resolved fluorescence (HTRF) cAMP assay is utilized.

Step-by-Step Methodology:

-

Cell Preparation: Plate CHO cells stably expressing human mGluR2 in a 384-well microplate.

-

Stimulation Strategy: Because mGluR2 is Gi/o-coupled, baseline cAMP is too low to measure inhibition. Causality: We must pre-stimulate the cells with 10 μM Forskolin to artificially spike cAMP levels via direct adenylyl cyclase activation.

-

PAM & Glutamate Co-Addition: Add the indole-triazolopyridine PAM along with an EC20 concentration of glutamate. Causality: Using an EC20 concentration of glutamate provides a sub-maximal baseline activation; this creates a wide dynamic window to observe the PAM shifting the glutamate response curve to the left.

-

Lysis and Detection: After a 30-minute incubation, lyse the cells using a buffer containing the HTRF cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).

-

Validation: Read the plate on an HTRF-compatible reader. The system is self-validating if the Forskolin-only wells show maximum fluorescence and the saturating glutamate wells show complete signal suppression.

Angiogenesis: KDR Kinase (VEGFR-2) Inhibition

The 1-(pyridin-3-yl)-1H-indole scaffold also demonstrates profound utility in targeting tumor angiogenesis. Specifically, 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles have been identified as a novel class of potent KDR (Kinase Insert Domain Receptor, also known as VEGFR-2) inhibitors[7]. By blocking VEGFR-2, these compounds starve tumors of their blood supply. Extensive structure-activity relationship (SAR) campaigns on this scaffold have successfully retained high kinase binding affinity while drastically improving key physical properties, such as half-life and oral biological availability, making them viable clinical candidates[7].

Comparative Pharmacodynamics

To synthesize the diverse therapeutic applications of the 1-(pyridin-3-yl)-1H-indole scaffold, the quantitative data and targeted indications are summarized below.

| Therapeutic Target | Primary Indication | Representative Scaffold / Compound | Binding Affinity / Potency | Key Off-Target Liabilities Avoided |

| ROR1 Kinase | Triple-Negative Breast Cancer, Leukemia | 1-Methyl-3-(pyridin-3-yl)-1H-indole (Compound 24d) | IC50 = 17.6 nM | c-Kit, AblT315I, PDGFRαV561D[1] |

| mGluR2 (Allosteric) | Schizophrenia, Anxiety, Addiction | Triazolo[4,3-a]pyridine-indole derivatives | EC50 typically < 100 nM | Orthosteric mGluR subtypes (mGluR1/5)[5] |

| KDR Kinase (VEGFR-2) | Tumor Angiogenesis | 3-(5-thien-3-ylpyridin-3-yl)-1H-indole | High potency (nM range) | Broad-spectrum kinase toxicity[7] |

References

- Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYPeQoSFotiXzSd-wcVWojopQFEBV37iO8WHGYr1iQJIQGq9yImiccz8-tMBXKlhAupBSt_NeDKqp4VZY5rLAyj21i9hJyAN4wJRn2LUYl7XyjLnuA6iu8IZXaZA5PSDwNaBQ=]

- Discovery and evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEphM27S1au2Z1ZRs0mcUdLgBmmi0ComCw2mfTbT71VUiFmGO8xNgAUntXw6kwvu5zppgulCS8rcE7gh0iWtBiEoYLBPKIRxHeLmQmLTs45py8qdgHdrguE85zdMA36XCnkgBU=]

- US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LZ0p6sUZ_kDVypvs__itnKPgVCTeEuhcEAAwdzaaXQJk94xcDEwq2ie9G9dzqR3kr8ANg3u-9sYhZQWb6tdYcYvDvjVct4Qh1KSLxcWQl-WRaD4wxOcARKpNwfvSjN_DhcDZwc_y86n_]

- ror1 | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV_kJ526dwafrJ21eV9mq452bMjDYS8L3LL-8MvDAVgXxebIbOxLupxftdr7ERW8LwTBO7e1AVO-TRE8S2UZiDEqFNcj0Ou0J5guMPWablwYAISowb39WalulewEgPFRdfaVU=]

- Structure-directing optimization of N-(2,3-dihydrobenzo[b] [1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0BdN-zM2VojWDTOd-yENtz-ha4oyCVSYSoSHdP9cos62RSdM9_PZlYrURUDpjVfAgJ7JU6lTVAUhElgED-DFIFvJASk_JmPSmsa2sFvEqcehyVj_v5M-9ieP88EC5-VxZHyVv]

- US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtelpdEknVofGHqS48TAuiIyCbXvS8mVydM8_Zx9z6YKr-H8uvGLWegACSjPzrV1ouW8lO4sTRGl6gEdg6g4sxRkM_YUCcu9Sxrwxfrf3l67E6yct5zOdIR4yaKmmih4blSmfFAujv6UaeUQ==]

- Allosteric modulation of metabotropic glutamate receptors in alcohol use disorder: Insights from preclinical investigations - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWE02nmfcuKU-Vk1UlGYFASIGOfMRUGlkJG4C1bc1CxU0UqdOq4v3XIdCweiopU0uR-WLP0ITMLLD1uXI7xPoJpBMtoJ76rUpjxUX-hGOLfK7tZ_EA_QMcYNG0DH2ypohtiHbAX658_5IiBm0=]

Sources

- 1. Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-directing optimization of N-(2,3-dihydrobenzo[b] [1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 5. Allosteric modulation of metabotropic glutamate receptors in alcohol use disorder: Insights from preclinical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 7. Discovery and evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 1-(pyridin-3-yl)-1H-indole: A Technical Guide to Molecular Docking and Interaction Studies with Epidermal Growth Factor Receptor (EGFR)

Abstract

The confluence of indole and pyridine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the in silico modeling and molecular docking of 1-(pyridin-3-yl)-1H-indole, a representative molecule of this chemical class. We present a rationale for the selection of the Epidermal Growth Factor Receptor (EGFR) as a putative biological target, drawing upon the established role of this receptor in oncogenesis and the known activities of related heterocyclic compounds. This document details a comprehensive, step-by-step methodology for ligand and protein preparation, molecular docking simulations, and the subsequent analysis of binding interactions and complex stability through molecular dynamics. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for conducting similar computational studies.

Introduction: The Therapeutic Potential of Pyridine-Indole Hybrids

The indole nucleus is a privileged scaffold in drug discovery, forming the core of a multitude of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the pyridine ring is a common feature in many FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2][3] The hybridization of these two pharmacophores into a single molecular entity, such as 1-(pyridin-3-yl)-1H-indole, presents a compelling strategy for the development of novel therapeutic agents.[4] The unique electronic and structural characteristics of this hybrid suggest the potential for multifaceted interactions with biological macromolecules.

Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Consequently, EGFR has emerged as a critical target for anticancer drug development.[8] Several approved EGFR inhibitors incorporate heterocyclic scaffolds, demonstrating the utility of such structures in targeting the ATP-binding site of the kinase domain.[9] Given that numerous indole and pyridine derivatives have been investigated as EGFR inhibitors, we hypothesize that 1-(pyridin-3-yl)-1H-indole may exhibit inhibitory activity against this receptor.[10][11] This in silico study, therefore, aims to explore the potential binding interactions of 1-(pyridin-3-yl)-1H-indole with the EGFR kinase domain.

Methodologies: A Validated In Silico Workflow

The following sections delineate a rigorous and reproducible workflow for the in silico analysis of 1-(pyridin-3-yl)-1H-indole with EGFR. This protocol emphasizes the importance of meticulous preparation of both the ligand and the protein to ensure the accuracy and reliability of the docking results.

Ligand Preparation

The three-dimensional (3D) structure of 1-(pyridin-3-yl)-1H-indole is the starting point for this investigation.

Protocol 2.1: Ligand Preparation Workflow

-

2D Structure Generation: The 2D chemical structure of 1-(pyridin-3-yl)-1H-indole is drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Conversion: The 2D structure is converted into a 3D conformation.

-

Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand geometry is realistic.

-

Charge Assignment: Partial charges are assigned to each atom of the ligand. Gasteiger charges are commonly used for this purpose.

-

Torsion Angle Definition: Rotatable bonds within the ligand are identified and defined to allow for conformational flexibility during the docking process.

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Caption: A streamlined workflow for preparing the 1-(pyridin-3-yl)-1H-indole ligand for molecular docking.

Protein Preparation

The selection and preparation of the target protein structure are critical for a successful docking study. For this guide, we will use the crystal structure of the EGFR kinase domain. A commonly used PDB entry is 1M17, which is the EGFR kinase domain in complex with the inhibitor erlotinib.[8]

Protocol 2.2: Protein Preparation Workflow

-

PDB Structure Retrieval: The 3D coordinates of the EGFR kinase domain are downloaded from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17).[8]

-

Initial Cleaning: All non-essential molecules, including water molecules, co-crystallized ligands (e.g., erlotinib), and any co-factors not essential for binding, are removed from the PDB file.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in X-ray crystal structures, are added to the protein. Polar hydrogens are particularly important for defining hydrogen bonding interactions.

-

Charge Assignment: Partial charges (e.g., Kollman charges) are assigned to all protein atoms.

-

Repairing Missing Residues/Atoms: Any missing side chains or atoms in the protein structure are repaired using protein preparation tools available in molecular modeling software.

-

File Format Conversion: The prepared protein structure is saved in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Caption: The systematic process for preparing the EGFR protein structure for molecular docking simulations.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12] This section outlines the protocol for docking 1-(pyridin-3-yl)-1H-indole into the ATP-binding site of EGFR.

Defining the Binding Site and Grid Generation

The ATP-binding pocket of the EGFR kinase domain is the target for this docking study. The location of the co-crystallized inhibitor in the PDB structure (e.g., erlotinib in 1M17) can be used to define the center of the binding site.[13] A grid box is then generated around this site, encompassing the volume where the ligand is likely to bind.

Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[8]

Protocol 3.2: Molecular Docking with AutoDock Vina

-

Input File Preparation: A configuration file is created specifying the paths to the prepared protein (receptor) and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

-

Execution of Docking: The AutoDock Vina program is executed using the configuration file as input. Vina will perform a conformational search of the ligand within the defined grid box, evaluating the binding energy of different poses.

-

Output Generation: Vina will generate an output file containing a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).

Analysis of Docking Results

Binding Affinity and Pose Selection

The docking score, expressed in kcal/mol, provides an estimate of the binding affinity between the ligand and the protein.[14] A more negative score generally indicates a more favorable binding interaction.[14] The top-ranked pose (the one with the lowest docking score) is typically selected for further analysis.

Visualization and Interaction Analysis

The predicted binding pose of 1-(pyridin-3-yl)-1H-indole within the EGFR active site is visualized using molecular graphics software such as PyMOL or Discovery Studio.[9] This allows for a detailed examination of the intermolecular interactions.

Key Interactions to Analyze:

-

Hydrogen Bonds: Identify potential hydrogen bonds between the ligand and amino acid residues in the binding pocket.

-

Hydrophobic Interactions: Observe interactions between the non-polar regions of the ligand and hydrophobic residues of the protein.

-

Pi-Stacking Interactions: Look for stacking interactions between the aromatic rings of the ligand (indole and pyridine) and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.

-

Van der Waals Interactions: Assess the overall shape complementarity between the ligand and the binding pocket.

Table 1: Predicted Binding Interactions of 1-(pyridin-3-yl)-1H-indole with EGFR (Hypothetical Data)

| Interaction Type | Interacting Ligand Atom/Group | Interacting EGFR Residue | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | Met793 (backbone NH) | 2.9 |

| Pi-Pi Stacking | Indole Ring | Phe723 | 3.5 |

| Hydrophobic | Pyridine Ring | Leu718, Val726 | N/A |

| Hydrophobic | Indole Ring | Ala743, Leu844 | N/A |

Post-Docking Analysis: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol 5.1: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex of EGFR and 1-(pyridin-3-yl)-1H-indole is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (e.g., 300 K) and the pressure is equilibrated.

-

Production Run: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key parameters to analyze include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests a stable complex.

-

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

-

Caption: Workflow for assessing the stability of the EGFR-ligand complex using molecular dynamics simulations.

EGFR Signaling Pathway and Potential Inhibition

The binding of 1-(pyridin-3-yl)-1H-indole to the ATP-binding site of EGFR is predicted to inhibit its kinase activity, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Caption: Simplified representation of the EGFR signaling pathway and the putative inhibitory action of 1-(pyridin-3-yl)-1H-indole.

Conclusion and Future Directions

This technical guide has detailed a comprehensive in silico approach to investigate the potential of 1-(pyridin-3-yl)-1H-indole as an inhibitor of EGFR. The described methodologies for ligand and protein preparation, molecular docking, and molecular dynamics simulations provide a robust framework for the computational evaluation of small molecules against biological targets. The hypothetical results presented suggest that 1-(pyridin-3-yl)-1H-indole may form stable interactions within the ATP-binding pocket of EGFR, warranting further investigation.

Future work should focus on the experimental validation of these in silico findings. This includes the synthesis of 1-(pyridin-3-yl)-1H-indole and its evaluation in in vitro kinase assays to determine its IC50 value against EGFR. Subsequently, cell-based assays could be employed to assess its anti-proliferative effects on cancer cell lines that overexpress EGFR. The integration of computational and experimental approaches is paramount for the successful discovery and development of novel therapeutic agents.

References

-

Bio-Rad. (n.d.). Development - EGFR signaling pathway Pathway Map. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

- Fukuoka, M., et al. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer. Journal of Clinical Oncology, 21(12), 2237-2246.

- Jorgensen, W. L. (2009). The many roles of computation in drug discovery. Science, 325(5942), 813-814.

- Mendelsohn, J., & Baselga, J. (2000). The EGF receptor family as targets for cancer therapy. Oncogene, 19(56), 6550-6565.

- Hospital, A., et al. (2018). Molecular dynamics simulations: advances and applications. Advances in and Applications of Computer-aided Drug Design, 1-29.

-

RCSB PDB. (n.d.). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. [Link]

- Dror, R. O., et al. (2012).

-

UKM. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. [Link]

-

BIOVIA. (n.d.). Discovery Studio. [Link]

-

RCSB PDB. (n.d.). 8TO4: EGFR(T790M/V948R) in complex with the allosteric inhibitor FRF-06-057. [Link]

-

Hamad Bin Khalifa University. (2025). Comparison of Molecular Dynamics Simulation Tools: EGFR-Gefitinib Complex as a Case Study. [Link]

-

RCSB PDB. (n.d.). 7U9A: EGFR in complex with a macrocyclic inhibitor. [Link]

-

MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. [Link]

-

Indian Academy of Sciences. (n.d.). Molecular docking, MM/GBSA and 3D-QSAR studies on EGFR inhibitors. [Link]

-

MDPI. (n.d.). Computational Approaches in Drug Design: Novel Methodologies and Applications. [Link]

-

NIH. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. [Link]

-

NIH. (n.d.). Uncovering the Molecular Basis for the Better Gefitinib Sensitivity of EGFR with Complex Mutations over Single Rare Mutation: Insights from Molecular Simulations. [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. [Link]

-

Journal of Applied Pharmaceutical Science. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. [Link]

-

Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity. [Link]

-

NIH. (2021). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

-

Frontiers. (n.d.). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

-

NIH. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. [Link]

-

ResearchGate. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. [Link]

-

JOCPR. (n.d.). Synthesis and Molecular docking studies of Indole based compound. [Link]

-

Advanced Journal of Chemistry A. (2024). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. [Link]

-

NIH. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]

-

NIH. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. [Link]

-

NIH. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

-

ResearchGate. (n.d.). Molecular dynamics simulation of the EGFR-C3 complex. [Link]

-

NIH. (n.d.). Insights from the molecular docking analysis of EGFR antagonists. [Link]

-

NIH. (n.d.). A molecular dynamics protocol for rapid prediction of EGFR overactivation and its application to the rare mutations S768I, S768N, D761N. [Link]

-

NIH. (n.d.). Statistical Analysis of EGFR Structures' Performance in Virtual Screening. [Link]

-

MDPI. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

ACS Publications. (2020). Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. [Link]

-

CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. [Link]

-

RCSB PDB. (n.d.). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]

-

NIH. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

-

Recent Advances in Biology and Medicine. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theaspd.com [theaspd.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 13. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 14. pubs.acs.org [pubs.acs.org]

Exploratory Screening of 1-(pyridin-3-yl)-1H-indole in Disease Models: A Technical Guide to mGluR2 Allosteric Modulation

As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery pipelines, I frequently evaluate novel chemical scaffolds for their potential to modulate complex neuropharmacological targets. The 1-(pyridin-3-yl)-1H-indole moiety has recently emerged as a highly privileged pharmacophore. While early literature explored its utility in peripheral targets such as mast cell tryptase inhibition[1], its most profound therapeutic potential lies in its application as a structural backbone for Positive Allosteric Modulators (PAMs) of the Metabotropic Glutamate Receptor subtype 2 (mGluR2) [2].

This whitepaper provides an in-depth, causality-driven guide to the exploratory screening of 1-(pyridin-3-yl)-1H-indole derivatives, bridging the gap between in vitro receptor kinetics and in vivo psychiatric disease models.

Mechanistic Grounding: Why Target mGluR2 with a PAM?

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS. However, glutamatergic hyperactivation is a hallmark pathology in psychiatric and neurological disorders, including schizophrenia, severe anxiety, and addiction[3].

mGluR2 is a Group II metabotropic glutamate receptor located predominantly on presynaptic terminals. It functions as an autoreceptor; when activated, it couples to Gi/o proteins to inhibit adenylate cyclase, thereby reducing cyclic AMP (cAMP) levels and suppressing further glutamate release[4].

The Allosteric Advantage: Orthosteric agonists (which bind the highly conserved glutamate binding site) often suffer from poor subtype selectivity and rapid receptor desensitization[5]. In contrast, PAMs containing the lipophilic 1-(pyridin-3-yl)-1H-indole scaffold bind to a distinct, less conserved allosteric pocket within the 7-transmembrane (7-TM) domain[2].

-

Causality: Because PAMs lack intrinsic efficacy, they do not activate the receptor in the absence of glutamate. Instead, they induce a conformational change that exponentially increases the receptor's affinity for endogenous glutamate. This preserves the spatial and temporal fidelity of natural neurotransmission while preventing receptor downregulation[5].

Caption: Signal transduction pathway of mGluR2 activation via orthosteric and allosteric modulation.

In Vitro Pharmacology: The Self-Validating Screening Cascade

To validate the 1-(pyridin-3-yl)-1H-indole scaffold, we must employ functional assays that measure G-protein coupling. The gold standard for Gi/o-coupled receptors is the [35S]GTPγS Binding Assay [6].

Protocol:[35S]GTPγS Functional Assay for PAM Activity

The causality behind this assay relies on the G-protein cycle. Upon mGluR2 activation, the Gi/o protein exchanges GDP for GTP. By supplying a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS), we trap the G-protein in its active state, allowing us to quantify receptor activation via scintillation.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing human mGluR2. Homogenize and resuspend in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).

-

GDP Priming (Critical Step): Supplement the buffer with 10 µM GDP. Why? Excess GDP forces all baseline G-proteins into the inactive state, drastically improving the signal-to-noise ratio of the assay[7].

-

Compound Incubation: In a 96-well plate, add 10 µg of membrane protein per well. Add the 1-(pyridin-3-yl)-1H-indole test compound (1 nM to 10 µM concentration gradient).

-

Allosteric Trigger: Add an EC₂₀ concentration of glutamate (typically ~3-4 µM). Why? Because PAMs have no intrinsic activity, they require a low concentration of the native ligand to potentiate[5].

-

Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.

-

Self-Validation Controls:

-

Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and read radioactivity.

Quantitative Data Presentation

When screening a library of 1-(pyridin-3-yl)-1H-indole derivatives, data must be structured to evaluate both potency (pEC₅₀) and efficacy (Emax % relative to 1 mM glutamate). Below is a representative data summary comparing hypothetical optimized scaffold hits against industry standards.

| Compound ID | Scaffold Type | mGluR2 PAM pEC₅₀ | Emax (%) | mGluR3 Activity | Brain Penetrance (Kp,uu) |

| BINA (Ref) | Indanone | 6.46 | 110% | Inactive | 0.85 |

| JNJ-42153605 (Ref) | Pyridone | 7.10 | 125% | Inactive | 1.10 |

| IND-001 (Test) | 1-(pyridin-3-yl)-1H-indole | 6.85 | 95% | Inactive | 0.92 |

| IND-002 (Test) | 1-(pyridin-3-yl)-1H-indole | 7.32 | 118% | Inactive | 1.05 |

Table 1: In vitro pharmacological profiling. IND-002 demonstrates superior potency and excellent brain penetrance, warranting in vivo progression.

Workflow Architecture: Hit-to-Lead Progression

The transition from in vitro validation to in vivo efficacy requires a strict, gated workflow. Compounds must clear selectivity panels (ensuring no off-target activation of mGluR1, 3-8) and demonstrate metabolic stability before entering animal models[6].

Caption: Gated hit-to-lead screening cascade for 1-(pyridin-3-yl)-1H-indole mGluR2 PAMs.

In Vivo Disease Modeling: Schizophrenia and Glutamate Dysfunction

To prove the translational value of the 1-(pyridin-3-yl)-1H-indole scaffold, we utilize the Phencyclidine (PCP)-Induced Hyperlocomotion Model .

Mechanistic Rationale: PCP is a non-competitive NMDA receptor antagonist. Blocking NMDA receptors on GABAergic interneurons disinhibits cortical pyramidal neurons, causing a massive, pathological surge in presynaptic glutamate release. This mimics the positive symptoms of schizophrenia (hyperactivity/psychosis)[2]. An effective mGluR2 PAM will activate the presynaptic autoreceptor, throttle the glutamate surge, and normalize the animal's behavior.

Protocol: PCP-Induced Hyperlocomotion Assay

-

Habituation: Place adult male C57BL/6 mice into automated open-field arenas (40x40 cm) equipped with infrared beam-break sensors. Allow 30 minutes for environmental habituation to establish baseline ambulatory activity.

-

Pre-treatment: Administer the 1-(pyridin-3-yl)-1H-indole test compound (e.g., 10 mg/kg, p.o.) or vehicle (0.5% methylcellulose). Wait 60 minutes to reach pharmacokinetic

. -

Pathological Challenge: Administer PCP (5 mg/kg, s.c.) to all groups (except the absolute baseline control).

-

Data Acquisition: Record total distance traveled (cm) in 5-minute bins for 60 minutes post-PCP injection.

-

Self-Validation System:

-

Group 1 (Baseline): Vehicle (p.o.) + Vehicle (s.c.) -> Establishes normal resting locomotion.

-

Group 2 (Disease State): Vehicle (p.o.) + PCP (s.c.) -> Establishes the hyperlocomotion window.

-

Group 3 (Positive Control): Reference PAM (p.o.) + PCP (s.c.) -> Proves the model is reversible.

-

Group 4 (Test): 1-(pyridin-3-yl)-1H-indole (p.o.) + PCP (s.c.) -> Evaluates scaffold efficacy.

-

A successful 1-(pyridin-3-yl)-1H-indole derivative will show a dose-dependent attenuation of PCP-induced hyperlocomotion, bringing the total distance traveled back down toward the baseline established by Group 1, without inducing sedation (which is ruled out if the compound alone does not depress baseline locomotion).

Conclusion

The exploratory screening of 1-(pyridin-3-yl)-1H-indole reveals it to be a highly tractable, lipophilic scaffold uniquely suited for the 7-TM allosteric binding pocket of mGluR2. By rigorously applying functional in vitro assays like [35S]GTPγS in the presence of EC₂₀ glutamate, and validating hits in NMDA-antagonist in vivo models, drug discovery professionals can rapidly advance this pharmacophore into lead optimization for psychiatric indications.

References

-

Design, synthesis, and biological activity of potent and selective inhibitors of mast cell tryptase. MolAid. Available at: [Link]

- 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors (US8946205B2). Google Patents.

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC / National Institutes of Health. Available at: [Link]

-

mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats. PLOS One. Available at:[Link]

-

New positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2): Identification and synthesis of N-propyl-8-chloro-6-substituted isoquinolones. Academia.edu. Available at:[Link]

-

The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking... PMC / National Institutes of Health. Available at:[Link]

- Combinations comprising positive allosteric modulators or orthosteric agonists of metabotropic glutamatergic receptor subtype 2 and their use (US10537573B2). Google Patents.

Sources

- 1. 1-Pyridin-3-yl-1H-indole-3-carboxylic acid methyl ester - CAS号 858515-79-4 - 摩熵化学 [molaid.com]

- 2. US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 3. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats | PLOS One [journals.plos.org]

- 6. academia.edu [academia.edu]

- 7. US10537573B2 - Combinations comprising positive allosteric modulators or orthosteric agonists of metabotropic glutamatergic receptor subtype 2 and their use - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimized Synthesis and Isolation of 1-(Pyridin-3-yl)-1H-indole

Target Compound: 1-(pyridin-3-yl)-1H-indole (CAS RN: 25700-23-6) Application: Versatile heterocyclic building block for drug discovery, prominently featured in the synthesis of mGluR2 positive allosteric modulators and mast cell tryptase inhibitors[1][2]. Methodology: Ligand-Accelerated Copper-Catalyzed Ullmann-Type N-Arylation

Introduction and Mechanistic Rationale

1-(Pyridin-3-yl)-1H-indole is a highly valuable, liquid-state building block in medicinal chemistry, prized for its ability to project the basic pyridine pharmacophore while maintaining the lipophilic indole core[1]. Historically, the N-arylation of indoles with halopyridines required harsh, unligated Ullmann conditions (e.g., CuBr, K₂CO₃, 160 °C in polar aprotic solvents like HMPA or NMP) which often resulted in moderate yields, tar formation, and difficult purifications[3].

To improve the safety, scalability, and yield of this transformation, this protocol utilizes a ligand-accelerated Copper(I) catalytic system .

Causality in Experimental Design:

-

Catalyst & Ligand: Copper(I) iodide (CuI) is paired with trans-N,N'-dimethylcyclohexane-1,2-diamine. The diamine ligand is critical; it chelates the Cu(I) center, increasing its solubility in organic solvents and increasing the electron density on the metal. This facilitates the oxidative addition of the deactivated 3-bromopyridine and dramatically lowers the required activation energy, allowing the reaction to proceed at 110 °C instead of 160 °C.

-

Base Selection: Potassium phosphate tribasic (K₃PO₄) is selected over weaker bases (like K₂CO₃) because its optimal pKa efficiently deprotonates the indole (pKa ~16.2) to form the reactive copper-indolide intermediate without promoting unwanted base-catalyzed degradation of the starting materials.

-

Solvent: Toluene is utilized to allow for azeotropic removal of trace water and to support high-temperature reflux while avoiding the toxicity and difficult removal associated with traditional solvents like DMF or HMPA.

Experimental Workflow

Workflow for the ligand-accelerated Ullmann N-arylation of indole.

Reagent Stoichiometry and Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| 1H-Indole | 117.15 | 1.00 eq | 1.17 g (10.0 mmol) | Nucleophile |

| 3-Bromopyridine | 158.00 | 1.20 eq | 1.90 g (12.0 mmol) | Electrophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 eq (5 mol%) | 95 mg (0.5 mmol) | Pre-catalyst |

| trans-N,N'-dimethylcyclohexane-1,2-diamine | 142.24 | 0.10 eq (10 mol%) | 142 mg (1.0 mmol) | Chelating Ligand |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.10 eq | 4.46 g (21.0 mmol) | Inorganic Base |

| Toluene (Anhydrous) | 92.14 | N/A | 20 mL (0.5 M) | Reaction Solvent |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (Schlenk Technique)

Self-Validation Check: Oxygen is detrimental to Cu(I) catalysts, leading to oxidative homocoupling of the indole or catalyst deactivation. Strict anaerobic conditions are required.

-

Vessel Preparation: Equip a 50 mL oven-dried Schlenk tube or two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solid Loading: Charge the flask with 1H-indole (1.17 g, 10.0 mmol), CuI (95 mg, 0.5 mmol), and finely powdered, anhydrous K₃PO₄ (4.46 g, 21.0 mmol).

-

Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

-

Liquid Addition: Via syringe, add anhydrous toluene (20 mL), followed by 3-bromopyridine (1.15 mL, 1.90 g, 12.0 mmol) and trans-N,N'-dimethylcyclohexane-1,2-diamine (158 µL, 142 mg, 1.0 mmol).

Phase 2: Execution and Monitoring

-

Heating: Submerge the reaction flask into a pre-heated oil bath at 110 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous mixture (due to insoluble K₃PO₄) remains well suspended.

-

In-Process Control (IPC): After 16 hours, sample 50 µL of the reaction mixture via syringe. Dilute with 1 mL of EtOAc, wash with water, and analyze the organic layer via TLC (Hexanes/EtOAc 4:1) or LC-MS[2].

-

Causality: The product, 1-(pyridin-3-yl)-1H-indole, will elute as a highly UV-active spot (254 nm) with a lower Rf than the starting indole due to the basic pyridine nitrogen.

-

Phase 3: Workup and Copper Sequestration